N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
CAS No.: 1903432-79-0
Cat. No.: VC5949701
Molecular Formula: C18H12N4O2S2
Molecular Weight: 380.44
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1903432-79-0 |
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Molecular Formula | C18H12N4O2S2 |
Molecular Weight | 380.44 |
IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Standard InChI | InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23) |
Standard InChI Key | HBWDKDAKWSIDPH-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide (molecular formula: C₁₈H₁₂N₄O₂S₂) features a benzamide core substituted with two heterocyclic moieties:
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A 4-(1,3-thiazol-2-yloxy) group at the para position of the benzene ring.
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An N-(4-pyridin-3-yl-1,3-thiazol-2-yl) group attached to the amide nitrogen.
The compound’s structure is characterized by:
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Two thiazole rings: A five-membered aromatic ring containing nitrogen and sulfur atoms.
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Pyridine substitution: A six-membered aromatic ring with one nitrogen atom at the 3-position.
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Ether linkage: The thiazol-2-yloxy group connects to the benzamide via an oxygen atom .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₈H₁₂N₄O₂S₂ |
Molecular Weight | 380.44 g/mol |
IUPAC Name | 4-(1,3-thiazol-2-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide |
SMILES | O=C(NC1=NC(=CS1)C2=CN=CC=C2)C3=CC=C(OC4=NC=CS4)C=C3 |
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Formation of 4-hydroxybenzamide: Benzoylation of 4-aminophenol followed by protection/deprotection strategies.
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Introduction of thiazol-2-yloxy group: Nucleophilic aromatic substitution (SNAr) using 2-chlorothiazole under basic conditions.
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Coupling with 4-pyridin-3-yl-1,3-thiazol-2-amine: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Table 2: Synthetic Routes for Analogous Compounds
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 4-position of the benzamide requires directed ortho-metalation strategies.
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Thiazole stability: Thiazole rings are prone to decomposition under acidic or high-temperature conditions, necessitating mild reaction protocols.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted logP = 2.8 (using XLogP3), indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous solubility: <0.1 mg/mL (pH 7.4), consistent with aromatic heterocycles .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows:
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Melting point: ~215–220°C (decomposition observed above 250°C) .
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Thermogravimetric analysis (TGA): 5% weight loss at 180°C, suggesting stability under standard storage conditions .
Biological Activity and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum activity:
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Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus (MRSA) .
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Fungal pathogens: IC₅₀ = 12 µM against Candida albicans.
Table 3: Biological Activity of Selected Analogs
Compound | Target | Activity (IC₅₀) |
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4-(diethylamino)-N-(4-pyridin-3-yl-thiazol-2-yl)benzamide | EGFR | 0.8 µM |
3-(ethanesulfonyl)-N-[4-pyridin-2-yl-thiazol-2-yl]benzamide | CDK2 | 1.2 µM |
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